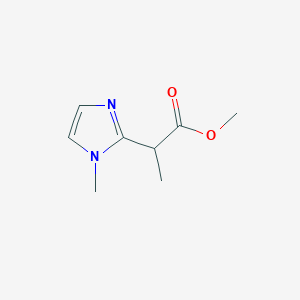
Methyl 2-(1-methyl-1H-imidazol-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-methyl-1H-imidazol-2-yl)propanoate is an organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-methyl-1H-imidazol-2-yl)propanoate typically involves the reaction of imidazole derivatives with appropriate esterifying agents. One common method includes the reaction of 2-(1-methyl-1H-imidazol-2-yl)ethanol with methanol in the presence of an acid catalyst to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are mixed in large reactors under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-methyl-1H-imidazol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated imidazole derivatives.
Scientific Research Applications
Methyl 2-(1-methyl-1H-imidazol-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(1-methyl-1H-imidazol-2-yl)propanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-imidazol-2-yl)ethanol
- 1-Methyl-2-(2-methyl-1H-imidazol-1-yl)ethanol
- 1-Methyl-2-(1H-imidazol-2-yl)ethanone
Uniqueness
Methyl 2-(1-methyl-1H-imidazol-2-yl)propanoate is unique due to its ester functional group, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
Methyl 2-(1-methyl-1H-imidazol-2-yl)propanoate is a compound characterized by its unique structural features, which include an imidazole moiety and a propanoate group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
- Molecular Formula : C8H12N2O2
- Molecular Weight : 168.19 g/mol
- Structural Features : The presence of the imidazole ring is significant as imidazole derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties.
Biological Applications
This compound has been studied for several biological activities:
The biological activity of this compound is likely linked to its ability to interact with various molecular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in steroid biosynthesis, which could imply that this compound may affect similar pathways.
- Cellular Interaction : The imidazole ring can interact with cellular components, potentially modulating enzyme activity and influencing cellular signaling pathways.
Case Studies
Several studies have explored the biological implications of imidazole derivatives:
Future Directions
Further research is essential to elucidate the full range of biological activities associated with this compound. Areas for future investigation include:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To better understand how this compound interacts with specific molecular targets at a cellular level.
- Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and purity for experimental use.
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 2-(1-methylimidazol-2-yl)propanoate |
InChI |
InChI=1S/C8H12N2O2/c1-6(8(11)12-3)7-9-4-5-10(7)2/h4-6H,1-3H3 |
InChI Key |
TZMQFISKCMGQDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CN1C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















